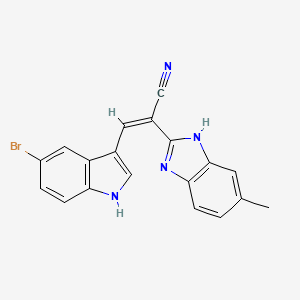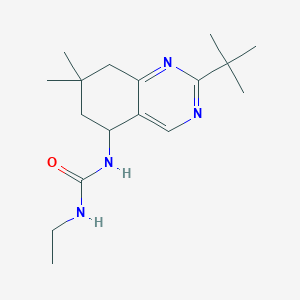
3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylonitrile derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies suggest that this compound induces cell death in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation and ultimately, cell death. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial membrane integrity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits cytotoxicity against cancer cells while sparing normal cells. In vivo studies have demonstrated that this compound has antitumor activity in animal models. Additionally, this compound has been shown to exhibit low toxicity in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has been shown to exhibit activity against various cancer cell lines and bacteria, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to investigate the mechanism of action of this compound in more detail. This will help to better understand how this compound induces cell death in cancer cells and inhibits bacterial growth. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as viral infections. Additionally, further research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been achieved using different methods. One of the methods involves the reaction of 5-methyl-2-(2-nitrophenyl)benzimidazole with 5-bromoindole-3-carboxaldehyde in the presence of potassium carbonate and acetonitrile. This reaction yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential as an anticancer agent. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its antimicrobial properties. It has been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
(Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4/c1-11-2-4-17-18(6-11)24-19(23-17)12(9-21)7-13-10-22-16-5-3-14(20)8-15(13)16/h2-8,10,22H,1H3,(H,23,24)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXMQJVDQNXDNT-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CNC4=C3C=C(C=C4)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CNC4=C3C=C(C=C4)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,4S*)-2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6131970.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![2-methyl-7-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132009.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)
![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)